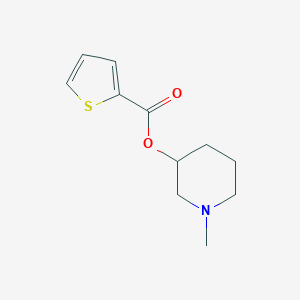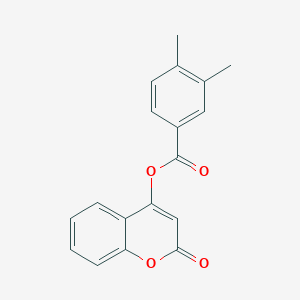
N-(3-methylbenzyl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbenzyl)-2-phenylethanamine, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a popular research chemical that is used by scientists to study the effects of cathinones on the central nervous system.
作用機序
N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters that normally remove these neurotransmitters from the synapse, causing them to accumulate and produce a euphoric effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methylbenzyl)-2-phenylethanamine are similar to those of other cathinones. It produces a sense of euphoria, increased energy, and alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. Long-term use of N-(3-methylbenzyl)-2-phenylethanamine can lead to addiction, psychosis, and other negative side effects.
実験室実験の利点と制限
The advantages of using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments are that it is legal in many countries, it is relatively cheap to produce, and it produces similar effects to other cathinones. The limitations are that it is a relatively new drug, and there is limited research on its long-term effects. Additionally, it is often sold as a street drug, which makes it difficult to obtain pure samples for research purposes.
将来の方向性
There are many potential future directions for research on N-(3-methylbenzyl)-2-phenylethanamine. One area of interest is the development of new drugs that have similar effects to N-(3-methylbenzyl)-2-phenylethanamine but with fewer negative side effects. Another area of interest is the study of the long-term effects of N-(3-methylbenzyl)-2-phenylethanamine use on the brain and body. Additionally, researchers may investigate the potential therapeutic uses of N-(3-methylbenzyl)-2-phenylethanamine, such as for the treatment of depression or anxiety.
Conclusion
In conclusion, N-(3-methylbenzyl)-2-phenylethanamine is a synthetic cathinone that is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is synthesized by reacting 3-methylbenzaldehyde with nitroethane and reducing the resulting compound with sodium borohydride and iron. N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain, producing a sense of euphoria, increased energy, and alertness. While there are advantages to using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments, there are also limitations due to its relatively new status and limited research on its long-term effects. Future research may focus on developing new drugs with similar effects to N-(3-methylbenzyl)-2-phenylethanamine but with fewer negative side effects, as well as investigating the potential therapeutic uses of N-(3-methylbenzyl)-2-phenylethanamine.
合成法
N-(3-methylbenzyl)-2-phenylethanamine is synthesized by reacting 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This compound is then reduced with sodium borohydride to form N-(3-methylbenzyl)-2-nitroethanamine. The nitro group is then reduced with iron and hydrochloric acid to form N-(3-methylbenzyl)-2-phenylethanamine.
科学的研究の応用
N-(3-methylbenzyl)-2-phenylethanamine is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is often used as a substitute for other cathinones such as mephedrone and methylone, which are now illegal in many countries. N-(3-methylbenzyl)-2-phenylethanamine is also used to study the structure-activity relationship of cathinones and to develop new drugs with similar effects.
特性
製品名 |
N-(3-methylbenzyl)-2-phenylethanamine |
|---|---|
分子式 |
C16H19N |
分子量 |
225.33 g/mol |
IUPAC名 |
N-[(3-methylphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3 |
InChIキー |
PJDVOKWGNAAUEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)






![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)